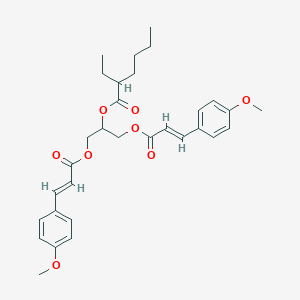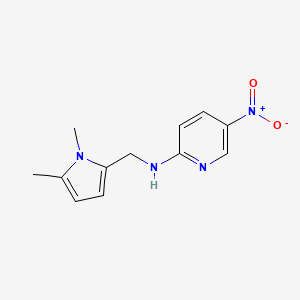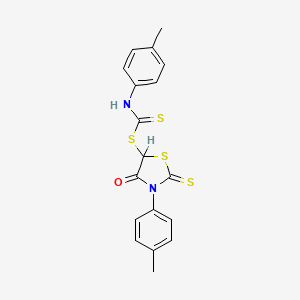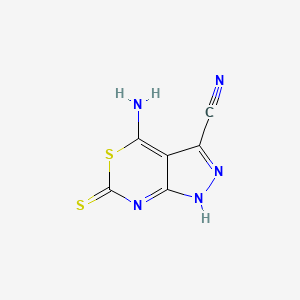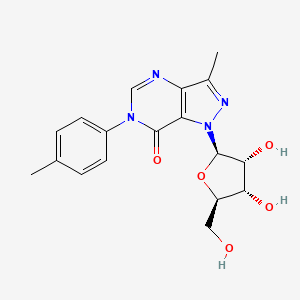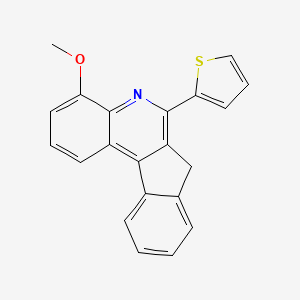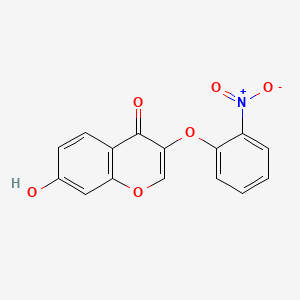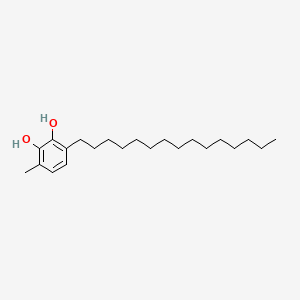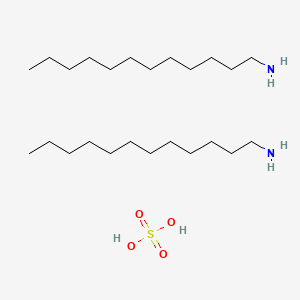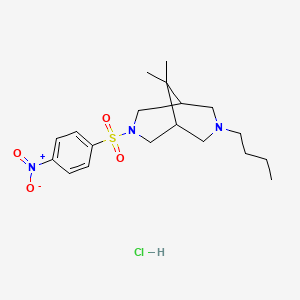
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-nitrophenyl)sulfonyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-nitrophenyl)sulfonyl)-, monohydrochloride: is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a diazabicyclo nonane core, which is functionalized with butyl, dimethyl, and nitrophenyl sulfonyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-nitrophenyl)sulfonyl)-, monohydrochloride typically involves multiple steps:
Formation of the Diazabicyclo Nonane Core: The initial step involves the formation of the diazabicyclo nonane core through a cyclization reaction. This can be achieved using a combination of amines and aldehydes under acidic or basic conditions.
Functionalization: The core structure is then functionalized with butyl, dimethyl, and nitrophenyl sulfonyl groups. This step involves various substitution reactions, where the appropriate reagents are used to introduce these functional groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: The synthesis is carried out in large reactors, where each step is carefully controlled to ensure high yield and purity.
Continuous Flow Synthesis: This method involves the continuous flow of reactants through a series of reactors, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl and dimethyl groups, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the nitrophenyl sulfonyl group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other applications.
Biology
In biological research, the compound can be used as a probe to study various biochemical pathways. Its functional groups allow it to interact with different biomolecules, making it useful for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the treatment of diseases where specific molecular interactions are required.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-nitrophenyl)sulfonyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-nitrophenyl)sulfonyl)-
- 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-aminophenyl)sulfonyl)-
- 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-methylphenyl)sulfonyl)-
Uniqueness
The uniqueness of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-9,9-dimethyl-7-((4-nitrophenyl)sulfonyl)-, monohydrochloride lies in its specific functional groups and their arrangement. The presence of the nitrophenyl sulfonyl group, in particular, imparts distinct chemical and biological properties, making it different from other similar compounds. This uniqueness allows for specific interactions with molecular targets, leading to its diverse applications in research and industry.
Properties
CAS No. |
120465-86-3 |
|---|---|
Molecular Formula |
C19H30ClN3O4S |
Molecular Weight |
432.0 g/mol |
IUPAC Name |
3-butyl-9,9-dimethyl-7-(4-nitrophenyl)sulfonyl-3,7-diazabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C19H29N3O4S.ClH/c1-4-5-10-20-11-15-13-21(14-16(12-20)19(15,2)3)27(25,26)18-8-6-17(7-9-18)22(23)24;/h6-9,15-16H,4-5,10-14H2,1-3H3;1H |
InChI Key |
ZKTBAIJWFNSJFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



